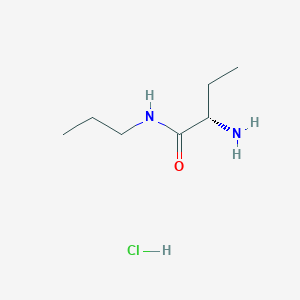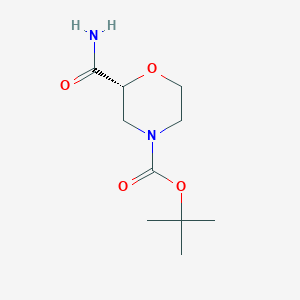
3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for “3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-ol;hydrochloride” is not specified, a similar compound, “3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides”, has been synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The synthesis involved two complementary pathways, with the choice of pathway and sequence of reagents introduction depending on the amine nucleophilicity .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism One study discusses an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its potential in pre-clinical tests for emesis and depression. This compound showcases a high affinity and long duration of action, emphasizing its solubility and efficacy in relevant models (Harrison et al., 2001).
Antifungal Applications Another study explores a novel potential antifungal compound from the 1,2,4-triazole class, detailing its pharmacologically relevant physicochemical properties. This research provides insights into solubility, thermodynamics, and partitioning processes in biologically relevant solvents, indicating its potential in antifungal applications (Volkova, Levshin, & Perlovich, 2020).
Corrosion Inhibition A study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrates its efficiency as a corrosion inhibitor for mild steel in acidic media. This research elucidates the compound's inhibitory mechanism, showcasing high inhibition efficiencies and the adherence to Langmuir's adsorption isotherm (Lagrenée et al., 2002).
Molecular Adsorption Studies Further investigations into the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid reveal the compounds' potential in corrosion and dissolution protection. This study provides a comparative analysis of inhibitive efficiency among different additives, highlighting the structural and electronic effects on adsorption behavior (Bentiss et al., 2007).
Synthesis and Hypoglycemic Activity Another area of application is seen in the synthesis and study of pyridyl alcohols, where compounds demonstrated potent hypoglycemic activity in fasted rats. This research indicates the structural impact on efficacy and the associated elevation of hepatic triglycerides, shedding light on the biochemical implications of such compounds (Blank et al., 1979).
Mecanismo De Acción
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds are believed to interact with various targets in cancer cells, leading to their cytotoxic activity .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to show anticancer activity, suggesting that they might affect pathways related to cell growth and proliferation .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics . This suggests that the compound might have good bioavailability.
Result of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against cancer cells . This suggests that the compound might lead to cell death in cancer cells.
Action Environment
It’s known that various internal and external factors can influence the action of drugs, including genetics, diet, and other environmental factors .
Propiedades
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-5-7-6(9-8-5)3-2-4-10;/h10H,2-4H2,1H3,(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAKATILVFSRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2963726.png)
![2-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B2963727.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2963728.png)
![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2963730.png)


